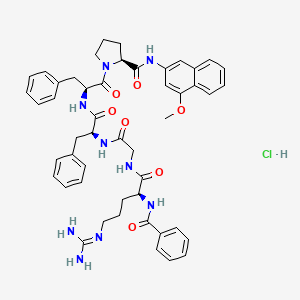

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl

Overview

Description

“Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl” is a fluorogenic substrate used for the colorimetric or fluorometric determination of cathepsin D . It is excited at approximately 335 nm and emits at approximately 410 nm .

Molecular Structure Analysis

The molecular weight of “this compound” is 918.49 or 881.42 , and its sum formula is C₄₉H₅₅N₉O₇ · HCl .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 918.49 or 881.42 , a sum formula of C₄₉H₅₅N₉O₇ · HCl , and a storage temperature of less than -15°C or -20°C .Scientific Research Applications

Enzymatic Synthesis and Hydrolysis

- Enzymatic Synthesis : The tripeptide Bz-Arg-Gly-Asp(-OMe)-OH, sharing a similar structure with Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl, has been synthesized enzymatically. This synthesis involved trypsin in ethanol and chymopapain in CHES/NaOH buffer, illustrating the use of such peptides in enzymatic synthesis studies (So, Shin, & Kim, 2000).

- Hydrolysis by Specific Enzymes : Certain peptide substrates similar to this compound, like Bz-Gly-Ser-Phe-Arg, are specifically hydrolyzed by certain enzymes. For instance, human cardiac angiotensin-converting enzyme hydrolyzes atriopeptin 2, a similar peptide, demonstrating the selectivity of enzymes for specific peptide structures (Sakharov et al., 1988).

Peptide Substrate Specificity

- Substrate Specificity Studies : The study of various peptide chromogenic substrates, such as S-2160 (N-Bz-Phe-Val-Arg-pNA, HCl), helps in understanding the specificity of enzymes like plasmin and trypsin. These studies can provide insights into how similar peptides like this compound could be used to investigate enzyme specificity and kinetics (Mattler Le & Bang Nu, 1977).

Analogue Synthesis and Activity

- Analogue Synthesis for Inhibitory Activity : An analogue of a tripeptide inhibitor of angiotensin converting enzyme, Bz-Phe-Gly-Pro, has been synthesized with a ketomethylene group, showing potent inhibitory activity. This highlights the potential of creating analogues of peptides like this compound for similar biological activities (Almquist et al., 1980).

Photolabelled Peptides in Receptor Localization

- Photolabelled Peptides for Receptor Studies : Photolabelled peptides, like those containing p-benzoyl-L-phenylalanine, have been used to localize agonist-binding domains of specific receptors. This application suggests the potential use of this compound in receptor localization and mapping, depending on its structure and photolabelling capabilities (Girault et al., 1996).

Mechanism of Action

Target of Action

The primary target of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl is Cathepsin D , a lysosomal aspartyl protease . This enzyme plays a crucial role in degrading and activating intracellular proteins, including hormones, enzyme precursors, and growth factors .

Mode of Action

this compound acts as a fluorogenic substrate for Cathepsin D . Upon interaction with Cathepsin D, the compound undergoes enzymatic cleavage, leading to the release of free fluorescent 4-Methoxy-β-naphthylamine (4MβNA) . This fluorescence can be detected with excitation at approximately 335-350 nm and emission at around 410-440 nm .

Biochemical Pathways

The action of this compound is primarily involved in the lysosomal degradation pathway . By acting as a substrate for Cathepsin D, it participates in the breakdown and activation of various intracellular proteins. Overexpression of Cathepsin D, which can be monitored using this compound, has been associated with tumor metastasis and is considered a marker of poor prognosis in breast cancer .

Result of Action

The interaction of this compound with Cathepsin D results in the release of 4MβNA, a fluorescent compound . This fluorescence serves as a measurable output, indicating the activity of Cathepsin D. Therefore, the compound can be used for the colorimetric or fluorometric determination of Cathepsin D activity .

properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H55N9O7.ClH/c1-65-42-30-36(29-35-21-11-12-22-37(35)42)54-47(63)41-24-14-26-58(41)48(64)40(28-33-17-7-3-8-18-33)57-46(62)39(27-32-15-5-2-6-16-32)55-43(59)31-53-45(61)38(23-13-25-52-49(50)51)56-44(60)34-19-9-4-10-20-34;/h2-12,15-22,29-30,38-41H,13-14,23-28,31H2,1H3,(H,53,61)(H,54,63)(H,55,59)(H,56,60)(H,57,62)(H4,50,51,52);1H/t38-,39-,40-,41-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGJIVHMTLXCAK-HKDYZXNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H56ClN9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201928-98-5 | |

| Record name | 201928-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)

![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)

![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)

![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)

![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)

![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)